

# A Comparative Guide to Larotrectinib and Entrectinib for NTRK Fusion-Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Trk-IN-20 |           |
| Cat. No.:            | B12409515 | Get Quote |

This guide provides a detailed, objective comparison of Larotrectinib and Entrectinib, two first-generation TRK inhibitors approved for the treatment of solid tumors harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, clinical trial protocols, and the underlying molecular mechanisms.

### **Mechanism of Action**

NTRK gene fusions lead to the creation of constitutively active chimeric TRK fusion proteins, which act as oncogenic drivers.[1] These proteins perpetually activate downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, promoting uncontrolled cellular proliferation and survival.[2][3]

Larotrectinib is a highly selective, orally administered small-molecule inhibitor of all three TRK proteins (TRKA, TRKB, TRKC).[4] Its high specificity is a key characteristic, as it demonstrates potent inhibitory effects against TRK proteins with minimal activity against other kinases.[1][4] By binding to the ATP-binding site of TRK proteins, Larotrectinib prevents their activation and disrupts the downstream signaling cascades that drive tumor growth.[3]

Entrectinib is a multi-kinase inhibitor that targets TRKA, TRKB, and TRKC, as well as ROS1 and ALK kinase fusions.[2][5][6][7][8] Similar to Larotrectinib, it functions by competitively inhibiting the ATP-binding sites of these kinases.[2] Its ability to target multiple oncogenic drivers makes it a treatment option for different molecularly defined cancers. A significant



feature of Entrectinib is its designed ability to cross the blood-brain barrier, making it an important option for tumors that have metastasized to the central nervous system (CNS).[2]



Click to download full resolution via product page

**Caption:** TRK fusion signaling pathway and inhibitor action.

## **Clinical Efficacy**

The approvals of both Larotrectinib and Entrectinib were based on data from single-arm, open-label, multicenter basket trials.[9][10][11] As no head-to-head trials have been conducted, comparative effectiveness is evaluated through integrated analyses and matching-adjusted indirect comparisons (MAIC).[9][10][12]

### **Systemic Efficacy**



Larotrectinib has demonstrated high and durable response rates across a wide variety of tumor types in both adult and pediatric populations.[4] Similarly, Entrectinib has shown clinically meaningful responses in patients with NTRK fusion-positive solid tumors.[7][13] Indirect comparisons suggest favorable efficacy for Larotrectinib in terms of overall survival (OS) and duration of response (DoR), while overall response rates (ORR) are similar.[12][14]

Table 1: Comparison of Systemic Efficacy in NTRK Fusion-Positive Cancers (Adults)

| Efficacy Outcome                          | Larotrectinib<br>(NAVIGATE/LOXO-TRK-<br>14001) | Entrectinib (STARTRK-<br>1/STARTRK-2/ALKA-372-<br>001) |
|-------------------------------------------|------------------------------------------------|--------------------------------------------------------|
| Overall Response Rate (ORR)               | 65% - 75%[ <mark>12][15</mark> ]               | 57% - <b>61.2%[13][16]</b>                             |
| Complete Response (CR)                    | 22%[15]                                        | Higher CR rate noted for<br>Larotrectinib in MAIC[12]  |
| Median Duration of Response (DoR)         | 43 months[15]                                  | 20.0 months[13]                                        |
| Median Progression-Free<br>Survival (PFS) | 28 months[15]                                  | 11.2 - 13.8 months[13]                                 |
| Median Overall Survival (OS)              | Not Reached[15]                                | 23.9 months (MAIC adjusted) [9][11]                    |

Note: Data is compiled from different study publications with varying data cutoff dates and patient populations. Direct comparison should be interpreted with caution.

### **Central Nervous System (CNS) Activity**

Both drugs have demonstrated efficacy in patients with CNS metastases. Entrectinib was specifically designed to penetrate the blood-brain barrier.

Table 2: CNS Efficacy in Patients with NTRK Fusion-Positive Cancers



| CNS Efficacy Outcome | Larotrectinib                                       | Entrectinib                                             |
|----------------------|-----------------------------------------------------|---------------------------------------------------------|
| Intracranial ORR     | 75% (in an exploratory analysis of 12 patients)[17] | 63.6% (in 11 patients with measurable CNS disease) [13] |

| Median Intracranial DoR | Not specified | 22.1 months[13] |

## **Key Experimental Protocols**

The pivotal data for both drugs come from tumor-agnostic basket trials, which enroll patients based on a specific molecular alteration (NTRK fusion) rather than the tumor's tissue of origin.

### **Larotrectinib Clinical Trials**

- NAVIGATE (NCT02576431): A Phase II basket trial for adolescent and adult patients with advanced solid tumors harboring an NTRK fusion.[18]
- SCOUT (NCT02637687): A Phase I/II trial for pediatric patients with advanced solid tumors, including those with NTRK fusions.[18][19]
- LOXO-TRK-14001 (NCT02122913): A Phase I dose-escalation trial in adults with advanced solid tumors.[18][19]

#### Methodology Overview:

- Design: Multicenter, open-label, single-arm trials.[15][18]
- Patient Population: Patients with locally advanced or metastatic solid tumors with a documented NTRK gene fusion who had no satisfactory alternative treatments.
- Dosage: Larotrectinib was typically administered at 100 mg twice daily in adults and 100 mg/m² twice daily for most pediatric patients.[15]
- Primary Endpoint: Overall Response Rate (ORR) as assessed by an independent review committee (IRC) per RECIST v1.1 criteria.[15][20]



### **Entrectinib Clinical Trials**

- STARTRK-2 (NCT02568267): A global, multicenter, open-label Phase II basket study for patients with solid tumors harboring NTRK1/2/3, ROS1, or ALK gene rearrangements.[21]
   [22]
- STARTRK-1 (NCT02097810): A Phase I dose-escalation and expansion study in patients with solid tumors with NTRK1/2/3, ROS1, or ALK fusions.[21]
- ALKA-372-001 (EudraCT 2012-000148-88): A Phase I study in patients with advanced or metastatic solid tumors with ALK, ROS1, or NTRK1/2/3 alterations.[21]
- STARTRK-NG (NCT02650401): A Phase I/II study evaluating Entrectinib in pediatric and young adult patients.[21][23]

#### Methodology Overview:

- Design: Integrated analysis of three Phase I/II, open-label, multicenter trials.[21]
- Patient Population: Patients with metastatic or locally advanced NTRK fusion-positive solid tumors.[21]
- Dosage: Entrectinib was administered orally at 600 mg once daily.
- Primary Endpoint: Overall Response Rate (ORR) and Duration of Response (DoR).[24]





Click to download full resolution via product page

**Caption:** General experimental workflow for TRK inhibitor basket trials.



## Safety and Tolerability

Both inhibitors are generally well-tolerated, with most treatment-related adverse events (TRAEs) being Grade 1 or 2 and manageable.[13][15][20][25]

Table 3: Common Treatment-Related Adverse Events (TRAEs)

| Adverse Event   | Larotrectinib                                                                                            | Entrectinib                                                                                          |
|-----------------|----------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|
| Most Common     | Increased ALT/AST,<br>fatigue, nausea, dizziness,<br>cough, constipation,<br>diarrhea, vomiting.[25][26] | Dysgeusia, constipation, dizziness, fatigue, diarrhea, edema, weight gain, cognitive impairment.[13] |
| Grade 3/4 TRAEs | Occurred in 23% of patients.                                                                             | Occurred in 32% of patients (from an integrated safety analysis).                                    |

| Discontinuation due to TRAEs | 2% - 5%[15][25] | 8.3%[13] |

## **Mechanisms of Acquired Resistance**

As with other targeted therapies, acquired resistance can develop over time, limiting long-term efficacy.[4] Resistance mechanisms are broadly categorized as on-target (mutations in the NTRK gene) or off-target (activation of bypass signaling pathways).[4]

On-target resistance involves the acquisition of secondary mutations within the TRK kinase domain that interfere with inhibitor binding. For first-generation inhibitors like Larotrectinib and Entrectinib, the most common on-target resistance mechanism involves mutations in the "solvent front" region of the kinase domain (e.g., NTRK1 G595R, NTRK3 G623R).[27][28][29]

Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass the TRK inhibition. These can include the acquisition of mutations in other oncogenes, such as KRAS, BRAF, or MET amplification.[4][6][27][29][30][31]





Click to download full resolution via product page

**Caption:** Mechanisms of acquired resistance to TRK inhibitors.

### Conclusion

Both Larotrectinib and Entrectinib are highly effective targeted therapies for patients with NTRK fusion-positive cancers, representing a significant advancement in precision oncology.



- Larotrectinib is distinguished by its high selectivity for TRK proteins, which may contribute to its favorable safety profile and deep, durable responses.[4][20]
- Entrectinib offers the advantage of inhibiting multiple oncogenic drivers (TRK, ROS1, ALK) and has proven CNS activity, making it a valuable option for patients with brain metastases. [2][13]

While indirect comparisons suggest some efficacy advantages for Larotrectinib, the choice between these agents may depend on specific clinical factors, such as the presence of CNS metastases, the patient's age, and potential co-occurring oncogenic drivers. The development of acquired resistance through on- and off-target mechanisms remains a clinical challenge, highlighting the need for next-generation TRK inhibitors and combination therapy strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 3. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 4. Current therapeutic landscape and resistance mechanisms to larotrectinib PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Review Entrectinib (Rozlytrek) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer PMC [pmc.ncbi.nlm.nih.gov]



- 10. targetedonc.com [targetedonc.com]
- 11. ajmc.com [ajmc.com]
- 12. mdpi.com [mdpi.com]
- 13. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
- 16. becarispublishing.com [becarispublishing.com]
- 17. academic.oup.com [academic.oup.com]
- 18. A Study to Test the Effect of the Drug Larotrectinib in Adults and Children With NTRKfusion Positive Solid Tumors [clin.larvol.com]
- 19. A Study to Test the Safety and Efficacy of the Drug Larotrectinib for the Treatment of Tumors With NTRK-fusion in Children [clin.larvol.com]
- 20. Efficacy and safety of larotrectinib as first-line treatment for patients with TRK fusion cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. hra.nhs.uk [hra.nhs.uk]
- 23. academic.oup.com [academic.oup.com]
- 24. cancernetwork.com [cancernetwork.com]
- 25. Long-term efficacy and safety of larotrectinib in patients with TRK fusion lung cancer. -ASCO [asco.org]
- 26. 3002a505d4f8666b1f13-6d0524d9c8a5052ce15209ae3ecb39a3.ssl.cf1.rackcdn.com [3002a505d4f8666b1f13-6d0524d9c8a5052ce15209ae3ecb39a3.ssl.cf1.rackcdn.com]
- 27. ascopubs.org [ascopubs.org]
- 28. researchgate.net [researchgate.net]
- 29. ascopubs.org [ascopubs.org]
- 30. MET gene amplification is a mechanism of resistance to entrectinib in ROS1+ NSCLC -PMC [pmc.ncbi.nlm.nih.gov]
- 31. ascopubs.org [ascopubs.org]



 To cite this document: BenchChem. [A Comparative Guide to Larotrectinib and Entrectinib for NTRK Fusion-Positive Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12409515#larotrectinib-vs-entrectinib-in-ntrk-fusion-positive-cancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com